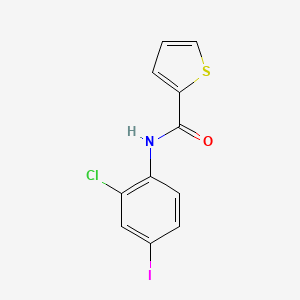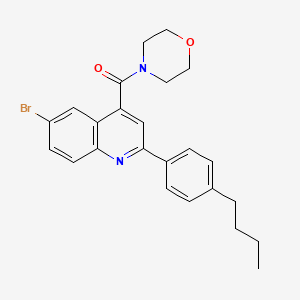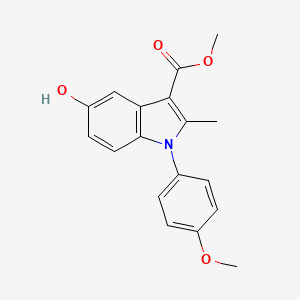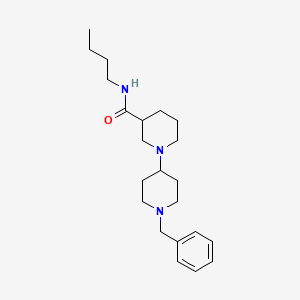
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPPE is a chiral compound that exhibits both agonist and antagonist properties at different receptors. Its unique chemical structure makes it an interesting subject of study in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is not fully understood. It is thought to act as a partial agonist or antagonist at different receptors depending on the concentration and receptor subtype. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its potential use as an antidepressant. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to decrease the release of cortisol, a stress hormone, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has several advantages for use in lab experiments. It has a high affinity for specific receptors, making it useful for studying the effects of receptor activation or inhibition. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is also relatively easy to synthesize and purify, allowing for large-scale production. However, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects can be dose-dependent and may vary depending on the receptor subtype and concentration. Additionally, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects may differ between animal models and humans, limiting its potential clinical applications.
Orientations Futures
There are several future directions for research on 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol. One potential avenue is the development of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol analogs with improved selectivity and efficacy. Another area of research is the potential use of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol and its effects on different receptor subtypes.
Méthodes De Synthèse
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde and 3-chloro-1-phenyl-1-propanol followed by reductive amination with dimethylamine. The resulting product is then purified through column chromatography. This synthesis method has been optimized and can produce high yields of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol with high purity.
Applications De Recherche Scientifique
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have an effect on a variety of receptors including serotonin, dopamine, and adrenergic receptors. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to have analgesic, anxiolytic, and antipsychotic properties in animal models.
Propriétés
IUPAC Name |
3-(dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-10-16(19,14-7-4-3-5-8-14)15-9-6-11-17-13-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPAGFKJYVVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)

